(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid
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Overview
Description
(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is a synthetic organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a suitable amino acid derivative with a trifluoroethylating agent. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amino acid, followed by the addition of the trifluoroethylating agent under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or nickel.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. It serves as a model compound for understanding how fluorine atoms influence the stability and activity of proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated structure may enhance the metabolic stability and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-4,4,4-trifluoro-3-(2,2,2-trifluoroethyl)butanoic acid
- (S)-2-Amino-5,5,5-trifluoro-3-(1,1,1-trifluoroethyl)pentanoic acid
Uniqueness
Compared to similar compounds, (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is unique due to the specific positioning and number of fluorine atoms. This unique structure can result in distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and materials science.
Properties
Molecular Formula |
C7H9F6NO2 |
---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid |
InChI |
InChI=1S/C7H9F6NO2/c8-6(9,10)1-3(2-7(11,12)13)4(14)5(15)16/h3-4H,1-2,14H2,(H,15,16)/t4-/m0/s1 |
InChI Key |
TUQSIRNSABMHLD-BYPYZUCNSA-N |
Isomeric SMILES |
C(C(CC(F)(F)F)[C@@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
C(C(CC(F)(F)F)C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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